molecular formula C9H6N2O2 B030817 Quinoxaline-6-carboxylic acid CAS No. 6925-00-4

Quinoxaline-6-carboxylic acid

Cat. No. B030817
CAS RN: 6925-00-4
M. Wt: 174.16 g/mol
InChI Key: JGQDBVXRYDEWGM-UHFFFAOYSA-N
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Description

Quinoxaline-6-carboxylic Acid is an intermediate used in the production of antiprotozoal agents . It is a quinoxaline derivative .


Synthesis Analysis

The synthesis of quinoxaline has been extensively studied for the last two decades. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . A series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives were synthesized and evaluated for their biological activities .


Molecular Structure Analysis

Quinoxaline-6-carboxylic acid is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings .


Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Quinoxaline-6-carboxylic acid was synthesized from quinoxaline-6-carboxylic acid methyl ester .


Physical And Chemical Properties Analysis

Quinoxaline-6-carboxylic acid has a molecular weight of 174.16 g/mol. It is a weak base and can form salts with acids . It is vulnerable to tautomerization in its reduced form under alkaline conditions .

Scientific Research Applications

Synthesis of Bioactive Molecules

Quinoxaline derivatives have been extensively utilized in the design and development of bioactive molecules. Due to the compound’s inherent physicochemical properties, it serves as a crucial scaffold in medicinal chemistry. Researchers leverage quinoxaline-6-carboxylic acid to create compounds with potential therapeutic effects, including antiviral, antibacterial, and anticancer activities .

Development of Dyes and Pigments

The structural framework of quinoxaline-6-carboxylic acid allows for the synthesis of dyes and pigments. These dyes find applications in textile manufacturing, ink production, and as biological stains in microscopy. The compound’s ability to conjugate with various functional groups makes it a valuable entity in colorant chemistry .

Fluorescent Materials

In the field of fluorescence, quinoxaline-6-carboxylic acid is used to develop fluorescent materials. These materials are crucial in bioimaging and diagnostics, serving as markers for visualization in complex biological systems. The compound’s fluorescence properties also make it suitable for use in sensors and detection systems .

Electroluminescent Materials

Quinoxaline-6-carboxylic acid contributes to the creation of electroluminescent materials. These materials are key components in the manufacturing of OLEDs (Organic Light Emitting Diodes) used in display technology and lighting systems. The compound’s electroluminescent efficiency enhances the performance of these devices .

Organic Sensitizers for Solar Cells

The compound is also employed as an organic sensitizer in solar cell applications. Its strong light-absorbing properties and ability to transfer electrons efficiently make it an excellent candidate for dye-sensitized solar cells (DSSCs), contributing to the advancement of renewable energy technologies .

Polymeric Optoelectronic Materials

In optoelectronics, quinoxaline-6-carboxylic acid is used to develop polymeric materials with desirable electronic properties. These polymers are used in the production of photovoltaic cells, light-emitting diodes, and transistors. The compound’s role in polymer chemistry is pivotal for the evolution of flexible electronics .

Chemical Sensors

Quinoxaline-6-carboxylic acid derivatives are integral in the design of chemical sensors. These sensors can detect the presence of various substances, including gases, ions, and organic compounds. The compound’s reactivity and ability to form stable complexes are exploited in sensor technology .

Nucleic Acid Research

Lastly, quinoxaline-6-carboxylic acid finds application in nucleic acid research. It is used in the study of DNA and RNA structures and functions. The compound’s interaction with nucleic acids aids in understanding genetic expression and regulation, which is fundamental in genomics and molecular biology .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future. Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . Synthesis of quinoxalines using lanthanides as a catalyst should be explored as a green chemistry approach .

properties

IUPAC Name

quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQDBVXRYDEWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350155
Record name Quinoxaline-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-6-carboxylic acid

CAS RN

6925-00-4
Record name Quinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline-6-carboxylic acid
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Synthesis routes and methods I

Procedure details

Into a 50-mL round-bottom flask, was placed a solution of methyl 2-(benzo[d][1,3]dioxol-5-yl)-3-((S)-2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylate (94 mg, 0.24 mmol, 1.00 equiv) in methanol (15 mL). This was followed by the addition of a solution of sodium hydroxide (58.9 mg, 1.47 mmol, 5.00 equiv) in water (3 mL) dropwise with stirring. The resulting solution was stirred for 5 hr at 50° C. in an oil bath. The resulting mixture was concentrated under vacuum. The resulting solution was diluted with H2O. The pH value of the aqueous solution was adjusted to 3-4 with 1N aqueous hydrogen chloride. The resulting solids were collected by filtration. The crude product (100 mg) was purified by Prep-HPLC with the following conditions (1#-Waters 2767-2): Column, SunFire Prep C18, 19*150 mm 5 um; mobile phase, water with 0.05% TFA and CH3CN (10% CH3CN up to 80% in 8.5 min, hold 80% in 1 min, up to 100% in 0.1 min, hold 100% in 0.8 min); Detector, UV 220&254 nm. This resulted in 40 mg (44%) of 2-(benzo[d][1,3]dioxol-5-yl)-3-(S)-2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid as a yellow solid.
Name
methyl 2-(benzo[d][1,3]dioxol-5-yl)-3-((S)-2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylate
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
58.9 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 50-mL round-bottom flask, was placed methyl 2-(3-fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylate (75 mg, 0.21 mmol, 1.00 equiv), methanol (15 mL), sodium hydroxide (42 mg, 1.05 mmol, 4.94 equiv), water (2 mL). The resulting solution was stirred for 2 hs at 50° C. in an oil bath. The resulting mixture was concentrated under vacuum. The resulting solution was diluted with 20 mL of H2O. The pH value of the aqueous solution was adjusted to 4-5 with aqueous hydrogen chloride (1 mol/L). The resulting solids were collected by filtration. The crude product (70 mg) was purified by Prep-HPLC with the following conditions (1#-Waters 2767-2): Column, SunFire Prep C18, 5 um, 19*150 mm; mobile phase, water with 0.05% TFA and CH3CN (50% CH3CN up to 80% in 8 min, up to 100% in 1.5 min); Detector, uv 220 & 254 nm. This resulted in 20 mg (27%) of 2-(3-fluorophenyl)-3-(isopropylmethyl)amino)quinoxaline-6-carboxylic acid as a yellow solid.
Name
methyl 2-(3-fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylate
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
42 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of methyl quinoxaline-6-carboxylate (500 mg, 2.66 mmol) in 10 mL of THF was added sodium hydroxide (5N, 2.5 mL, 12.5 mmol) followed by methanol (2.5 mL). The reaction was stirred at room temperature overnight and then concentrated in vacuo to remove THF/MeOH. The resulting aqueous mixture was acidified with 1N HCl until the pH was slightly acidic (pH=5). The resulting solution was extracted with EtOAc (3×), and the combined organic layers were then washed with brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resulting white solid was used without further purification. LC-MS: 3.50 min. (M+H)=175.16.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of quinoxaline-6-carboxylic acid methyl ester (2084 mg, 11.07 mmol) in ethanol (25 mL) was added an aqueous solution of 1N sodium hydroxide (25 mL), and the solution was stirred for 4 hours under reflux. 1N Hydrochloric acid was added to the reaction mixture to adjust the pH to 4, then, the precipitated solid was collected by filtration, washed with water and isopropanol, then dried to obtain the title compound (1477 mg, 8.479 mmol, 76.6%) as a solid.
Quantity
2084 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76.6%

Q & A

Q1: What are the structural characteristics of quinoxaline-6-carboxylic acid derivatives and their applications in polymer synthesis?

A1: Quinoxaline-6-carboxylic acid derivatives typically possess a quinoxaline ring system with a carboxylic acid group at the 6th position, often functionalized with various substituents. These compounds serve as valuable building blocks for synthesizing high-performance polymers. For instance, 2,3-bis(4-aminophenyl)quinoxaline-6-carboxylic acid (compound 5) and 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline-6-carboxylic acid (compound 9) act as AB2 monomers in hyperbranched aromatic polyamide synthesis via the Yamazaki reaction [].

Q2: How do the structural variations within quinoxaline-6-carboxylic acid-based polymers influence their properties and potential applications?

A2: Structural modifications significantly impact the properties of the resulting polymers. For example, incorporating a p-phenyloxy spacer between the quinoxaline and p-aminophenyl segments in compound 9, compared to compound 5, leads to significant differences in the solubility and reactivity of the derived hyperbranched polyamides []. Specifically, the polyamide derived from compound 9 (designated as III) shows limited solubility in polar aprotic solvents compared to the polyamide derived from compound 5 (designated as II), which readily dissolves in these solvents [].

Q3: What are the analytical techniques used to characterize and monitor the polymerization reactions involving quinoxaline-6-carboxylic acid derivatives?

A3: Researchers employ various techniques to study the polymerization of quinoxaline-6-carboxylic acid derivatives. Fourier transform infrared (FT-IR) spectroscopy is critical for monitoring the polymerization progress and confirming the formation of desired functional groups [, ]. Gel-permeation chromatography (GPC) provides insights into the molecular weight distribution of the synthesized polymers, offering crucial information about the polymerization process []. These methods help researchers optimize reaction conditions for desired polymer properties and molecular weights.

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